

Application of EG01377 in a Malignant Melanoma Spheroid Outgrowth Model

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Compound of Interest		
Compound Name:	EG01377	
Cat. No.:	B12423375	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Malignant melanoma is an aggressive form of skin cancer with a high propensity for metastasis. Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in preclinical drug testing as they more accurately mimic the tumor microenvironment compared to traditional two-dimensional (2D) cultures.[1][2] This application note details the use of **EG01377**, a potent and selective inhibitor of Neuropilin-1 (NRP1), in a malignant melanoma spheroid outgrowth model. NRP1 is implicated in tumor angiogenesis, migration, and immune evasion, making it a compelling target for cancer therapy.[3][4] In this model, **EG01377** has been shown to have antiangiogenic, antimigratory, and antitumor effects. [5] Specifically, in combination with Vascular Endothelial Growth Factor A (VEGFA), **EG01377** reduces the outgrowth of A375P malignant melanoma spheroids.[3][5]

Data Presentation

The following tables summarize the quantitative data from a representative experiment evaluating the effect of **EG01377** on the outgrowth of A375P malignant melanoma spheroids over a 7-day period.

Table 1: Effect of **EG01377** on A375P Spheroid Size



Treatment Group	Day 1 (µm²)	Day 4 (μm²)	Day 7 (µm²)
Vehicle Control (0.1% DMSO)	50,125 ± 2,500	55,300 ± 3,100	60,750 ± 3,800
VEGFA (25 ng/mL)	50,350 ± 2,800	68,900 ± 4,200	85,400 ± 5,100
EG01377 (30 μM)	50,050 ± 2,600	52,100 ± 2,900	54,800 ± 3,300
VEGFA + EG01377	50,200 ± 2,700	58,600 ± 3,500	65,100 ± 4,000

Table 2: Effect of EG01377 on A375P Spheroid Outgrowth Area

Treatment Group	Day 1 (μm²)	Day 4 (μm²)	Day 7 (µm²)
Vehicle Control (0.1% DMSO)	0	15,200 ± 1,800	35,600 ± 2,900
VEGFA (25 ng/mL)	0	45,800 ± 3,500	98,900 ± 6,200
EG01377 (30 μM)	0	10,500 ± 1,500	22,300 ± 2,100
VEGFA + EG01377	0	20,100 ± 2,200	48,700 ± 3,800

Experimental Protocols

- 1. A375P Malignant Melanoma Cell Culture:
- Culture A375P human malignant melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
- 2. Formation of A375P Spheroids:
- Harvest A375P cells and resuspend in complete medium to a final concentration of 5 x 10⁴ cells/mL.



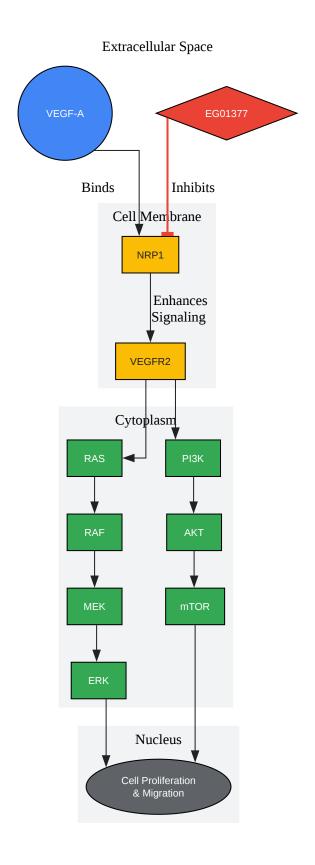
- Dispense 100 μL of the cell suspension (5,000 cells) into each well of a 96-well ultra-low attachment round-bottom plate.[6]
- Centrifuge the plate at 1000 x g for 10 minutes to facilitate cell aggregation.[6]
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for the formation of tight, defined spheroids.[7]
- 3. Spheroid Outgrowth Assay:
- Prepare a collagen-based extracellular matrix solution. A common formulation is rat tail collagen I at a concentration of 2-3 mg/mL, neutralized on ice with NaOH.
- Carefully transfer individual spheroids from the 96-well plate into a 48-well plate pre-coated with the collagen matrix.
- Allow the collagen to polymerize by incubating at 37°C for 30-60 minutes.
- Prepare treatment media:
 - Vehicle Control: Complete medium with 0.1% DMSO.
 - VEGFA: Complete medium with 25 ng/mL VEGFA.
 - EG01377: Complete medium with 30 μM EG01377.
 - Combination: Complete medium with 25 ng/mL VEGFA and 30 μM EG01377.
- Add the respective treatment media to the wells containing the spheroids embedded in the collagen matrix.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 days.
- Replace the treatment media every 2-3 days.
- 4. Data Acquisition and Analysis:



- Capture brightfield images of the spheroids at 24-hour intervals using an inverted microscope with a digital camera.
- Measure the area of the spheroid core and the total area of outgrowth using image analysis software such as ImageJ.
- The outgrowth area is calculated by subtracting the spheroid core area from the total area.
- Plot the mean spheroid area and outgrowth area over time for each treatment group.
- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences between treatment groups.

Visualizations

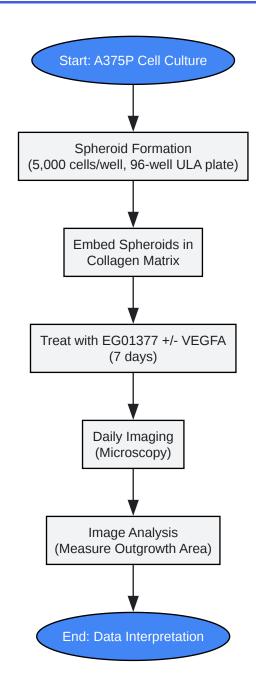




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Caption: **EG01377** inhibits VEGF-A/NRP1 signaling in melanoma cells.





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Caption: Experimental workflow for the melanoma spheroid outgrowth assay.

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